2-Nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

Soluble in ethanol; very soluble in ether, acetone, benzene, chloroform

Slightly sol in cold water; sol in hot water

In water, 1.47X10+3 mg/L at 30 °C

Solubility in water, g/100ml at 25 °C: 0.126

Synonyms

Canonical SMILES

Synthesis and Characterization

2-Nitroaniline is primarily used as a building block in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its amino group and nitro group provide reactive functionalities that allow for diverse chemical transformations. Researchers have employed 2-nitroaniline in the synthesis of a range of dyes, such as azo dyes and indigoid dyes []. Additionally, it serves as a precursor for the production of pigments like quinone derivatives [].

Material Science Applications

2-Nitroaniline exhibits semiconducting properties, making it a potential candidate for various applications in material science. Researchers have explored its use in the development of organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors (FETs) [, ]. Furthermore, its ability to form hydrogen bonds makes it suitable for the development of supramolecular assemblies with potential applications in sensors and drug delivery [].

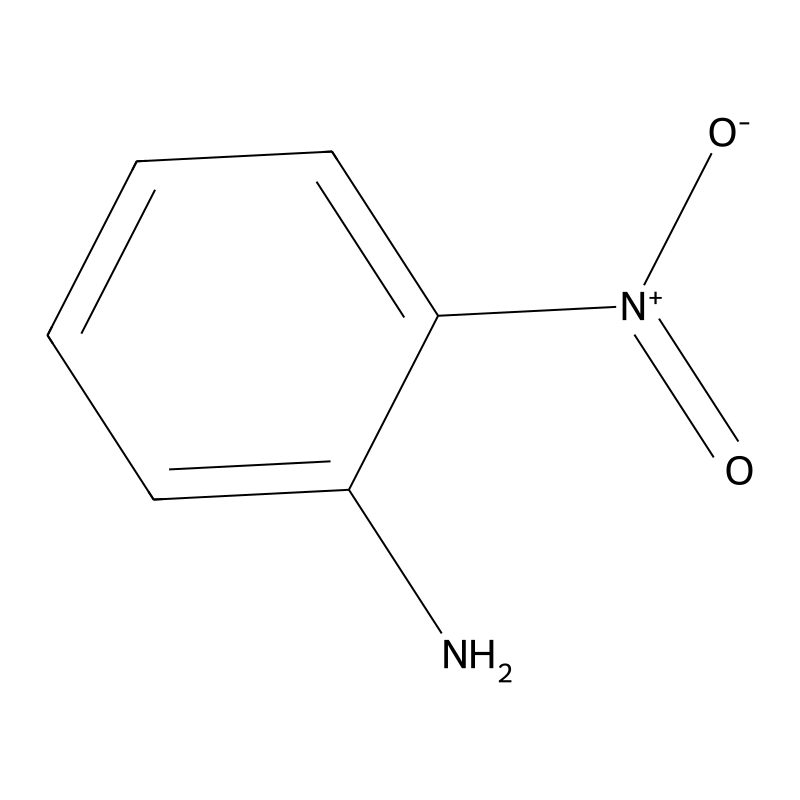

2-Nitroaniline is an organic compound with the molecular formula C₆H₆N₂O₂ and a CAS number of 88-74-4. It is a derivative of aniline, characterized by the presence of a nitro group (-NO₂) at the second position on the benzene ring. This compound appears as an orange solid at room temperature and is commonly available in the form of flakes or as a melted substance above 71 °C. Its melting point ranges from 69 to 71 °C, while it decomposes at temperatures above 280 °C .

The unique structure of 2-nitroaniline imparts distinct chemical properties, including a significantly reduced basicity compared to aniline due to the electron-withdrawing nature of the nitro group. This compound is primarily utilized as a precursor in the synthesis of various pharmaceuticals and dyes, particularly phenylenediamines, which are essential for producing heterocyclic compounds like benzimidazoles .

2-Nitroaniline is a hazardous compound and should be handled with appropriate precautions. Here are some safety concerns:

- Toxicity: 2-Nitroaniline is toxic upon inhalation, ingestion, or skin contact []. It can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.

- Flammability: 2-Nitroaniline is combustible and can ignite if exposed to heat or flame [].

- Reactivity: It can react violently with strong oxidizing agents [].

- Protonation: The compound can be protonated to form anilinium salts, which are more reactive than the neutral amine.

- Reduction: It can be reduced to phenylenediamine through various catalytic methods, which is significant in dye manufacturing.

- Diazotization: This process converts 2-nitroaniline into diazonium salts, which are important intermediates in synthesizing azo dyes.

- Acetylation: The compound can react with acetic anhydride or acetyl chloride to yield 2-nitroacetanilide, enhancing its utility in organic synthesis .

The biological activity of 2-nitroaniline has been studied concerning its toxicity and potential environmental impact. It is classified as harmful to aquatic organisms and can exhibit mutagenic properties. In laboratory studies, it has shown low biodegradability, indicating that it may persist in the environment . Additionally, its interactions with biological systems can lead to adverse health effects upon exposure, including respiratory issues and skin irritation .

The synthesis of 2-nitroaniline can be achieved through several methods:

- Nitration of Aniline: While direct nitration is inefficient due to steric hindrance, it is still a common method.

- Reaction with 2-Nitrochlorobenzene: A more effective method involves reacting 2-nitrochlorobenzene with ammonia:

- Nitration of Acetanilide: This method yields only trace amounts of the desired isomer due to steric effects but can be optimized by blocking other positions on the aromatic ring .

2-Nitroaniline has several applications across various industries:

- Pharmaceuticals: It serves as an intermediate in synthesizing various drugs and pharmaceutical compounds.

- Dyes and Pigments: The compound is crucial in producing azo dyes and other colorants used in textiles and inks.

- Chemical Research: It is utilized in laboratories for studying reaction mechanisms involving nitro and amino groups .

Studies have shown that 2-nitroaniline interacts significantly with biological systems and environmental components. For instance, it forms covalent bonds with humic substances, affecting its distribution in aquatic environments. Additionally, its interactions with catalysts during reduction processes have been explored extensively, revealing insights into its reactivity under different conditions .

Several compounds share structural similarities with 2-nitroaniline. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Aniline | C₆H₅NH₂ | Lacks nitro group; higher basicity compared to 2-nitroaniline. |

| 3-Nitroaniline | C₆H₄(NH₂)(NO₂) | Nitro group at position three; different reactivity patterns. |

| p-Nitroaniline | C₆H₄(NH₂)(NO₂) | Nitro group at para position; exhibits different chemical properties. |

| Acetanilide | C₆H₅NHCOCH₃ | Contains an acetyl group; less reactive than 2-nitroaniline. |

| Phenylenediamine | C₆H₄(NH₂)₂ | Derived from reduction of nitroanilines; used as a dye intermediate. |

Each compound exhibits unique properties and applications based on their respective functional groups and positions on the aromatic ring, making them suitable for diverse industrial uses while also highlighting the distinctive role of 2-nitroaniline within this context .

Traditional Nucleophilic Substitution Approaches

Traditional synthetic approaches to 2-nitroaniline derivatives primarily rely on nucleophilic aromatic substitution mechanisms, which proceed through the displacement of suitable leaving groups on electron-deficient aromatic rings. The commercial preparation of 2-nitroaniline represents the archetypal example of this methodology, employing the reaction of 2-nitrochlorobenzene with ammonia under elevated temperature conditions. This fundamental transformation illustrates the principles governing nucleophilic aromatic substitution reactions, where the presence of the nitro group activates the aromatic ring toward nucleophilic attack by significantly withdrawing electron density from the π-system.

The mechanism of nucleophilic aromatic substitution proceeds through a two-step addition-elimination pathway, commonly designated as the SNAr mechanism. In the initial step, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as the Meisenheimer complex or σ-adduct. The electron-withdrawing nitro group stabilizes this intermediate through resonance effects, particularly when positioned ortho or para to the reaction center. Subsequently, the leaving group is eliminated, restoring aromaticity and yielding the substitution product. The rate-determining step in most nucleophilic aromatic substitution reactions is the formation of the addition intermediate, making the electronic properties of the aromatic substrate crucial for reaction efficiency.

Industrial synthesis of 2-nitroaniline typically employs reaction conditions involving temperatures of 160°C and pressures reaching 70 bars when using anhydrous ammonia as the nucleophile. Under these conditions, the reaction proceeds with yields exceeding 90%, demonstrating the practical viability of this synthetic approach. The reaction can be represented by the chemical equation: ClC6H4NO2 + 2 NH3 → H2NC6H4NO2 + NH4Cl. Alternative synthetic routes include the desulfonation of 2-nitroaniline-4-sulfonic acid using phosphoric acid in high-boiling solvents such as sulfolane, which provides yields of 91% with high purity.

The regioselectivity of nucleophilic aromatic substitution reactions can be significantly influenced by the substitution pattern of the aromatic substrate. Research has demonstrated that substituted 2-nitroaniline derivatives bearing multiple alkoxy substituents can be synthesized through regioselective transetherification reactions. These transformations typically proceed under mild conditions and provide access to pharmaceutically relevant compounds, including analogs of the antimalarial drug primaquine. The optimization of reaction conditions, including solvent selection, temperature control, and base concentration, allows for precise control over the regiochemical outcome of these transformations.

| Synthesis Method | Temperature (°C) | Pressure (bar) | Yield (%) | Reaction Time |

|---|---|---|---|---|

| 2-Nitrochlorobenzene + NH₃ | 160 | 70 | 91.5 | 20 hours |

| Desulfonation Method | 120 | Atmospheric | 91 | Variable |

| Transetherification | 25-80 | Atmospheric | 50-92 | 10-40 min |

Modern Catalytic Amination Techniques

The development of modern catalytic amination techniques has revolutionized the synthesis of 2-nitroaniline derivatives, offering unprecedented control over molecular complexity and functional group compatibility. The Buchwald-Hartwig amination of nitroarenes represents a groundbreaking advancement in this field, enabling the direct conversion of nitro-substituted aromatic compounds into complex arylamines through palladium-catalyzed cross-coupling reactions. This methodology circumvents the traditional requirement for pre-formed aryl halides and isolated arylamines, instead utilizing nitroarenes as both electrophiles and arylamine surrogates in a single synthetic operation.

The Buchwald-Hartwig amination of nitroarenes employs palladium catalysts bearing specialized dialkyl(biaryl)phosphane ligands, with BrettPhos demonstrating superior performance among the ligands examined. The optimal reaction conditions involve the use of Pd(acac)2 as the palladium source, potassium phosphate as the base, and n-heptane as the reaction medium at 130°C. Under these conditions, the cross-coupling of 4-nitrotoluene with diphenylamine yields 4-methyl-N,N-diphenylaniline in 75% yield after optimization of the base and reaction parameters. The reaction scope encompasses diarylamines, arylamines, and alkylamines, providing access to triarylamines, diarylamines, alkylarylamines, and dialkylarylamines in moderate to good yields.

The proposed catalytic cycle for the Buchwald-Hartwig amination of nitroarenes involves the oxidative addition of the aromatic carbon-nitro bond to palladium(0), followed by reaction with amines to form the desired products. This mechanism represents a significant departure from traditional nucleophilic aromatic substitution pathways, as it involves the direct cleavage of the carbon-nitro bond rather than the displacement of a halide leaving group. Stoichiometric reactions support this mechanistic proposal, demonstrating that the oxidative addition step is likely turnover-limiting in the catalytic process.

Vicarious nucleophilic substitution represents another modern catalytic approach for the synthesis of nitroarylamines, utilizing sulfenamides as nucleophiles under basic conditions. This methodology enables the direct amination, alkylamination, and arylamination of nitroarenes through the formation of σ-adducts that subsequently eliminate thiol to produce the corresponding ortho and para nitroanilines. The reaction provides access to a wide range of substituted nitroanilines, nitronaphthylamines, and aminoheterocycles, with the orientation of amination controllable through variation of the sulfenamide structure and reaction conditions.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(acac)₂ | BrettPhos | K₃PO₄ | n-Heptane | 130 | 75 |

| Pd(acac)₂ | XPhos | K₃PO₄ | n-Heptane | 130 | 41 |

| Au/TiO₂ | - | - | - | 25 | 53 |

Gold-Catalyzed Cyclization Strategies with Carbon Dioxide Incorporation

Gold-catalyzed cyclization strategies incorporating carbon dioxide have emerged as innovative synthetic methodologies for the preparation of heterocyclic compounds derived from 2-nitroaniline precursors. The gold-catalyzed synthesis of benzimidazoles from 2-nitroanilines and carbon dioxide in the presence of hydrogen represents a particularly significant advancement, providing a carbon dioxide-involved route for the synthesis of pharmaceutically important heterocycles. This transformation proceeds under relatively mild conditions and demonstrates the potential for carbon dioxide utilization in synthetic chemistry, addressing both environmental concerns and the demand for sustainable synthetic methodologies.

The optimal catalyst system for this transformation consists of gold nanoparticles supported on titanium dioxide (Au/TiO2), which displays superior performance compared to other supported gold catalysts including Au/Al2O3, Au/ZnO, Au/polyurea, and Au/hydrotalcite. The reaction mechanism involves the initial hydrogenation of 2-nitroaniline to form o-phenylenediamine, followed by cyclization with carbon dioxide and hydrogen to yield the benzimidazole product. This two-step process occurs in a single reaction vessel, eliminating the need for intermediate isolation and purification steps.

The scope of the gold-catalyzed cyclization extends beyond simple benzimidazole formation to encompass the synthesis of aromatic azo compounds from nitroaromatic precursors. Gold nanoparticles supported on titanium dioxide and nanoparticulated cerium dioxide catalyze the aerobic oxidation of aromatic anilines to aromatic azo compounds with yields exceeding 98% under mild reaction conditions. The versatility of the gold catalyst system allows for both reductive and oxidative transformations, enabling access to azo compounds directly from nitroaromatics through a two-step, one-pot reaction sequence.

The mechanistic understanding of gold-catalyzed transformations reveals the dual nature of these catalyst systems, capable of facilitating both reduction and cyclization reactions within the same catalytic framework. The formation of benzimidazoles proceeds through the in situ generation of o-phenylenediamine intermediates, which subsequently undergo cyclization with carbon dioxide under hydrogen atmosphere. This mechanism highlights the importance of catalyst design in enabling complex multi-step transformations that would otherwise require separate reaction conditions and catalyst systems.

Research findings demonstrate that the gold-catalyzed approach offers several advantages over traditional synthetic methods, including mild reaction conditions, high selectivity, and the incorporation of carbon dioxide as a sustainable carbon source. The ability to conduct these transformations under relatively low temperatures and pressures makes them particularly attractive for industrial applications, where energy efficiency and process sustainability are paramount considerations.

| Gold Catalyst | Support | Reaction Type | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|---|

| Au/TiO₂ | TiO₂ | Benzimidazole synthesis | 25 | >90 | Benzimidazole |

| Au/CeO₂ | CeO₂ | Azo compound formation | 25 | >98 | Azo compounds |

| Au/Al₂O₃ | Al₂O₃ | Benzimidazole synthesis | 25 | <90 | Benzimidazole |

Continuous Flow Reactor Systems for Regioselective Synthesis

Continuous flow reactor systems have revolutionized the regioselective synthesis of 2-nitroaniline derivatives, offering enhanced control over reaction parameters, improved safety profiles, and superior efficiency compared to traditional batch processes. The implementation of continuous flow technology for the synthesis of substituted nitroanilines demonstrates significant advantages in terms of reaction speed, selectivity, and scalability. These systems enable precise control over residence time, temperature gradients, and mixing patterns, resulting in improved product quality and reduced formation of undesired byproducts.

The synthesis of 4-methoxy-2-nitroaniline using continuous flow reactors exemplifies the advantages of this technology, involving a three-step sequence of acetylation, nitration, and hydrolysis reactions conducted in series-connected flow reactors. The process begins with the acetylation of 4-methoxyaniline using acetic anhydride in continuous flow reactor I, followed by nitration using a nitration reagent in continuous flow reactor II, and concluding with hydrolysis in continuous flow reactor III. This integrated approach achieves overall yields of 86-87% with high purity (99%) and significantly reduced reaction times compared to batch processes.

The optimization of flow conditions reveals the critical importance of residence time and temperature control in achieving high regioselectivity. For the nitration step, reaction at 25°C for 10 minutes provides optimal selectivity for the desired 2-nitro regioisomer while minimizing formation of the 3-nitro byproduct. The hydrolysis step requires longer residence times (40 minutes) at elevated temperatures (40-80°C) to ensure complete conversion of the acetanilide intermediate to the target nitroaniline product. The modular nature of continuous flow systems allows for real-time optimization of each reaction step independently, enabling fine-tuning of the overall process.

Nucleophilic aromatic substitution reactions in continuous flow systems demonstrate remarkable efficiency for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. The use of plug-flow reactors with aqueous biphasic mixtures containing 2-methyltetrahydrofuran as a green, recyclable cosolvent enables sustainable synthesis of aryl ethers, arylamines, and thioethers. The continuous manufacturing approach provides residence times of 10-20 minutes, significantly shorter than traditional batch processes, while maintaining high yields and selectivity.

The environmental benefits of continuous flow synthesis extend beyond improved efficiency to encompass solvent recycling and waste reduction. The aqueous reaction medium can be recycled multiple times without significant loss of performance, and the use of green solvents reduces the environmental impact of the synthetic process. The E-factor (environmental factor) for continuous flow processes is significantly lower than corresponding batch processes, demonstrating the sustainability advantages of this technology.

Advanced flow reactor configurations enable the connection of multiple reactors in series, facilitating tandem reaction sequences that eliminate intermediate workup steps. The merger of nucleophilic aromatic substitution and amination reactions in connected plug-flow reactors demonstrates the modular capabilities of flow technology, achieving overall yields of 88% for two-step transformations. This approach showcases the potential for future applications in continuous manufacturing, where complex multi-step syntheses can be conducted in a single integrated process.

| Flow Parameter | Reactor I (Acetylation) | Reactor II (Nitration) | Reactor III (Hydrolysis) |

|---|---|---|---|

| Temperature (°C) | 25 | 25-80 | 40-80 |

| Residence Time | 5 min | 10 min | 40 min |

| Flow Rate (mL/min) | 35 | 35 | 65 |

| Yield (%) | >95 | >90 | 86-87 |

2-Nitroaniline is a pivotal precursor in synthesizing benzimidazoles, heterocyclic compounds renowned for their antiviral properties. The reduction of 2-nitroaniline yields o-phenylenediamine, which undergoes cyclization with carbonyl compounds to form the benzimidazole core [1]. For example, 4,5-difluoro-2-nitroaniline is reduced to 4,5-difluoro-o-phenylenediamine, which cyclizes with formic acid to produce 5,6-difluorobenzimidazole—a key intermediate in antiviral nucleosides [2].

Recent studies highlight benzimidazole derivatives as potent inhibitors of viral replication. In one approach, 2-chloro-5,6-dihalobenzimidazoles synthesized from halogenated 2-nitroanilines demonstrated activity against human cytomegalovirus (HCMV) [2]. The structural flexibility of benzimidazoles allows for modifications at positions 1 and 2, enhancing binding affinity to viral polymerases. For instance, substituting the N1 position with ribofuranosyl groups improved pharmacokinetic profiles of antiviral nucleosides [2].

Table 1: Antiviral Benzimidazole Derivatives Derived from 2-Nitroaniline Precursors

| Compound | Viral Target | Key Structural Features | Reference |

|---|---|---|---|

| 2-Chloro-5,6-difluoro-BZI | HCMV | Halogenation at C5/C6; ribose at N1 | [2] |

| 5-Nitrobenzimidazole | Hepatitis C | Nitro group at C5; methyl at C2 | [3] |

The synthetic pathway for these compounds often involves diazotization and nucleophilic substitution reactions, leveraging the nitro group’s electron-withdrawing effects to direct regioselectivity [1] [2].

Neomycin-Bisbenzimidazole Conjugates in miRNA Targeting

Benzimidazoles derived from 2-nitroaniline have recently been explored as small-molecule modulators of microRNA (miRNA) function. Hybrid conjugates combining neomycin B and bisbenzimidazoles exhibit dual functionality: the aminoglycoside moiety enhances RNA binding, while the benzimidazole disrupts miRNA-precursor interactions [4] [5]. For example, a neomycin-bisbenzimidazole hybrid selectively inhibits miRNA-96, which is overexpressed in cancers, by binding to a structural motif in its precursor [5].

Mechanistically, these hybrids induce apoptosis in cancer cells by restoring the activity of FOXO1, a tumor suppressor protein normally inhibited by miRNA-96 [5]. The benzimidazole component’s planar structure facilitates intercalation into RNA helices, while the neomycin moiety stabilizes the compound-RNA complex through electrostatic interactions [4]. This dual-targeting strategy overcomes limitations of oligonucleotide-based inhibitors, such as poor cellular uptake and rapid degradation [5].

HIV-1 Reverse Transcriptase Inhibition Mechanisms

Benzimidazole derivatives synthesized from 2-nitroaniline precursors are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). Structural optimization of the benzimidazole scaffold has yielded compounds like 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole, which inhibits HIV-1 reverse transcriptase (RT) with an IC~50~ of 200 nM [6]. The difluorophenyl groups at N1 and C2 enhance hydrophobic interactions with the RT’s allosteric pocket, while the methyl group at C4 improves metabolic stability [6].

Notably, second-generation benzimidazolones retain activity against NNRTI-resistant HIV strains. For instance, aryl-substituted benzimidazolones inhibit RT mutants (e.g., K103N and Y181C) by adopting a “butterfly-like” conformation that accommodates steric clashes caused by resistance mutations [7]. These compounds disrupt RT’s catalytic efficiency by inducing conformational changes in the p66 subunit, as evidenced by X-ray crystallography [7].

Metal Complex Formation for Antimicrobial Activity

Benzimidazoles derived from 2-nitroaniline form metal complexes with enhanced antimicrobial properties. Coordination with transition metals like copper(II) or silver(I) modifies electronic properties, increasing membrane permeability in pathogens [3]. For example, copper(II)-benzimidazole complexes exhibit broad-spectrum activity against Staphylococcus aureus and Escherichia coli by generating reactive oxygen species (ROS) that damage bacterial DNA [3].

The nitro group in 2-nitroaniline-derived ligands facilitates redox cycling in metal complexes, potentiating their bactericidal effects. In one study, silver(I) complexes of 2-nitrobenzimidazole showed MIC values of 4–8 µg/mL against drug-resistant Pseudomonas aeruginosa, outperforming standalone benzimidazoles [3]. These complexes disrupt biofilm formation by interfering with quorum-sensing pathways, a mechanism critical for combating chronic infections [3].

Table 2: Antimicrobial Metal Complexes of Benzimidazole Ligands

| Metal Ion | Ligand Structure | Target Pathogens | MIC Range (µg/mL) |

|---|---|---|---|

| Cu(II) | 5-Nitrobenzimidazole | S. aureus, E. coli | 2–8 |

| Ag(I) | 2-Nitrobenzimidazole | P. aeruginosa | 4–8 |

The oxidative cyclization of 2-nitroaniline with phenyliodoso acetate represents a fundamental transformation that produces diverse heterocyclic products depending on reaction conditions. The pioneering kinetic investigations by Dyall and coworkers established the mechanistic foundation for understanding this important reaction class [1]. Their comprehensive study revealed that the oxidation of 2-nitroaniline by phenyliodoso acetate in toluene solution follows first-order kinetics with respect to both the amine substrate and the oxidant. The reaction proceeds through a complex two-stage mechanism, with the mass action effect of acetic acid being exerted exclusively by its monomeric form [1].

The reaction pathway involves the initial formation of an intermediate containing trivalent iodine, which subsequently undergoes transformation to yield benzofuroxan, iodobenzene, and acetic acid as the primary products [1]. This mechanism is consistent with the general behavior of hypervalent iodine reagents, where the iodine center acts as an electrophilic oxidizing agent. The rate-determining step involves the formation of the iodonium intermediate, which then facilitates the cyclization process through intramolecular nucleophilic attack.

Recent investigations have expanded the understanding of oxidative cyclization mechanisms to include more complex transformations. Studies on 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles have demonstrated that oxidative cyclization can produce 2-(3-oxoindolin-2-ylidene)acetonitriles through a mechanism involving potassium hydroxide in dimethyl sulfoxide [2]. This process operates via nucleophilic intramolecular cyclization coupled with oxidation of the aniline moiety, providing improved yields compared to traditional methods.

| Parameter | Dyall Study (1968) | Modern PIDA Applications |

|---|---|---|

| Solvent | Toluene | Various (DCE, acetonitrile) |

| Temperature | Ambient | 60-120°C |

| Order in substrate | 1 | 1 |

| Order in oxidant | 1 | 1 |

| Rate-determining step | Trivalent iodine formation | Oxidative cyclization |

| Products | Benzofuroxan, iodobenzene, acetic acid | Diverse heterocycles |

The mechanistic rationale for these transformations involves base-assisted deprotonation of the α-carbon-hydrogen bond in the ketone substrate to afford an enolate intermediate. This enolate subsequently attacks dimethyl sulfoxide, providing a dimethylvinylsulfanol intermediate. Further deprotonation adjacent to the cyano function, followed by elimination of dimethylsulfide and water, produces the cyanochalcone intermediate. In the presence of an ortho-amino group, subsequent nucleophilic 5-exo-trig cyclization renders the indoline-3-one product [2].

The versatility of phenyliodoso acetate in oxidative cyclizations extends to the formation of benzylic acetals through carbon-hydrogen bond oxidation. These reactions avoid the use of stoichiometric metals and can be effectively carried out under microwave irradiation conditions, providing enhanced reaction rates and improved yields [3]. The mechanism involves radical-mediated carbon-hydrogen oxidation, where the hypervalent iodine reagent generates radical intermediates that undergo subsequent transformations.

Hydrogenation Kinetics to o-Phenylenediamine Intermediates

The catalytic hydrogenation of 2-nitroaniline to o-phenylenediamine represents a critical industrial transformation with significant implications for the production of fine chemicals and pharmaceuticals. Comprehensive kinetic studies have revealed the complex nature of this reduction process, which involves multiple intermediate species and competing reaction pathways [4] [5].

The liquid-phase reduction using palladium on carbon catalyst in methanol follows first-order kinetics with respect to both nitroaniline concentration and hydrogen pressure [4] [5]. The reaction mechanism involves the initial adsorption of both hydrogen and the nitro compound onto the catalyst surface, followed by stepwise reduction through nitrosobenzene and phenylhydroxylamine intermediates before forming the final diamine product.

Detailed investigations using monometallic nickel catalysts have revealed the formation of significant amounts of side products, including nitrosobenzene and phenylhydroxylamine [6]. The reaction can be described by a complex Langmuir-Hinshelwood model that accounts for the formation of these intermediates:

| Catalyst System | Temperature (°C) | Pressure (bar) | Selectivity (%) | Intermediates Observed |

|---|---|---|---|---|

| Pd/C (2%) | Ambient | Atmospheric | >99 | Minimal |

| Ni (18.4 wt%) | 120 | 23.5-50.1 | 75-85 | Nitrosobenzene, phenylhydroxylamine |

| Pd-Ni bimetallic | 120 | 23.5-50.1 | >95 | Direct formation |

| Raney Nickel | Variable | Atmospheric | >90 | Minimal |

The rate expressions for the monometallic nickel system can be represented as:

d(Nitroaniline)/dt = -k₁ · K₁ · Cnitroaniline^n · K₂ · pH₂^m / (1 + K₁ · Cnitroaniline^n + K₂ · pH₂^m + K₃ · Cnitrosobenzene^l + K₄ · Cphenylhydroxylamine^k)²

where k₁ represents the reaction rate constant, K₁-K₄ are adsorption constants, and n, m, l, k are empirical exponents [6].

For bimetallic palladium-nickel catalysts, the enhanced performance can be attributed to higher hydrogen adsorption capacity (7.8 g H₂/kg catalyst compared to 2.6 g H₂/kg for monometallic nickel) and increased reaction rate constants. The adsorption constant for nitroaniline (K₁) is approximately six times higher for the bimetallic system, indicating stronger substrate adsorption and more efficient direct conversion to the diamine product [6].

The influence of hydrogen pressure on reaction kinetics demonstrates significant acceleration with increasing pressure from 23.5 to 50.1 bar. This effect is particularly pronounced for the formation and subsequent hydrogenation of intermediate species, suggesting that hydrogen availability is crucial for preventing accumulation of partially reduced products [6].

Industrial applications have led to the development of improved catalyst systems using supported methodologies. Patents describe methods employing polytethylene fluoride-supported catalysts with graphene enhancement, achieving complete conversion under mild conditions while maintaining high selectivity [7]. These advances represent significant improvements in both efficiency and environmental sustainability compared to traditional sodium sulfide reduction methods.

Sodium Hypochlorite-Mediated Benzofuroxan Formation

The oxidative cyclization of 2-nitroaniline via sodium hypochlorite to yield benzofuroxan has been extensively investigated through both experimental and computational approaches. Density functional theory calculations using the B3LYP/6-31G(d,p) method with polarizable continuum model solvation have provided detailed mechanistic insights into this transformation [8] [9].

The reaction is predicted to proceed through two distinct pathways, designated as Path A and Path B, with Path A being thermodynamically and kinetically favored [8] [9]. Path A involves a four-step mechanism comprising oxidation, hydrogen-attack, hydrolysis, and cyclization steps. The computational analysis reveals that the hydrolysis step, assisted by water molecules acting as bridges, represents the rate-determining step of the overall transformation.

Path A Mechanism:

Oxidation Step: The initial oxidation of 2-nitroaniline by sodium hypochlorite involves cleavage of the chlorine-oxygen bond and oxygen atom transfer to the nitrogen center. The transition state exhibits nitrogen-oxygen and oxygen-chlorine distances of 1.77 and 2.23 Å, respectively [9]. The activation barriers for this step are 67.3, 68.6, 62.7, and 64.8 kJ/mol in gas phase, ethanol, water, and benzene solutions, respectively.

Hydrogen-Attack: The subsequent hydrogen-attack step forms a favorable geometry for hydrolysis. The activation barriers for this transformation are 79.8, 81.1, and 70.2 kJ/mol in ethanol, water, and benzene solutions, respectively [9].

Hydrolysis (Rate-Determining): The dehydration process requires water-assisted mechanism involving a six-membered cyclic transition state. Without water assistance, no transition state can be located due to ring constraints and conjugation effects. The calculated activation barriers are 79.0, 79.8, and 63.9 kJ/mol in ethanol, water, and benzene solutions, respectively [9].

Cyclization: The final cyclization step to form benzofuroxan proceeds with low activation barriers (<28.0 kJ/mol), indicating facile transformation [9].

| Reaction Step | Ethanol (kJ/mol) | Water (kJ/mol) | Benzene (kJ/mol) |

|---|---|---|---|

| Oxidation | 68.6 | 62.7 | 64.8 |

| Hydrogen-attack | 81.1 | 70.2 | 79.8 |

| Hydrolysis (RDS) | 79.8 | 63.9 | 79.0 |

| Cyclization | <28.0 | <28.0 | <28.0 |

Path B Mechanism involves nucleophilic attack of hydroxide ion on the hydrogen atom of the nitrogen-hydrogen bond, followed by proton transfer to the nitrogen atom of the amino group. This pathway exhibits higher activation barriers and is therefore less favored compared to Path A [8] [9].

The solvent effects play a crucial role in determining reaction rates. While activation barriers are generally higher in polar solvents (water and ethanol) compared to benzene, the dehydration process is actually facilitated in polar media due to better solvation of the leaving water molecule. However, in benzene solution, the dehydration process becomes restricted due to poor water solubility, which can slow the overall reaction rate [9].

Experimental validation of these computational predictions has been achieved through studies using various substituted nitroanilines. The formation of fluorobenzofuroxans from fluoroanilines demonstrates the generality of this mechanism across different substrate classes [10]. Industrial applications have utilized this transformation for the production of benzofurazan oxides using solid sodium hydroxide and methanol under liquid-liquid phase-transfer catalysis conditions [11].

Phase-Transfer Catalyzed Alkoxylation Reactions

Phase-transfer catalysis has emerged as a powerful methodology for conducting alkoxylation reactions of nitroaniline derivatives under environmentally benign conditions. The fundamental principle involves the transport of ionic reactants between immiscible phases through the formation of lipophilic ion pairs with quaternary ammonium or phosphonium catalysts [12].

The alkoxylation of nitroaniline compounds typically employs the extraction mechanism proposed by Starks, where a quaternary onium halide (Q⁺X⁻) in the aqueous phase undergoes anion exchange with the alkoxide nucleophile (RO⁻). The resulting ion pair (Q⁺OR⁻) partitions into the organic phase due to its lipophilic nature, where it can react with the nitroaniline substrate [12] [13].

Solid-Liquid Phase-Transfer Catalysis has proven particularly effective for the methoxylation of chloronitrobenzenes to produce nitroanisoles. The reaction of para-chloronitrobenzene with solid sodium methoxide using tetrabutylammonium bromide as catalyst achieves 100% conversion and 100% selectivity at room temperature [12]. This represents a significant improvement over traditional liquid-liquid systems that require elevated temperatures and result in lower selectivity.

| Catalyst Type | Phase System | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| TBAB | Solid-liquid | 25 | 100 | 100 |

| TBAB | Liquid-liquid | 80 | 85-90 | 85-90 |

| Crown ethers | Liquid-liquid | 60 | 70-80 | 80-85 |

| Quaternary salts | Liquid-liquid | 70 | 80-90 | 85-95 |

The kinetic analysis reveals first-order dependence on both catalyst concentration and substrate concentration for para-chloronitrobenzene methoxylation. The rate of reaction for para-chloronitrobenzene significantly exceeds that of ortho-chloronitrobenzene at 30°C, while meta-chloronitrobenzene shows no reactivity under similar conditions [12]. This selectivity pattern reflects the electronic effects of the nitro group in activating the aromatic ring toward nucleophilic substitution.

Asymmetric Phase-Transfer Catalysis has been successfully applied to the alkylation of nitroaniline derivatives using chiral quaternary ammonium catalysts derived from cinchona alkaloids. The enantioselective nitrogen-alkylation of nitroindoles with Michael acceptors proceeds with moderate to high enantioselectivities under optimized conditions [14]. The position of the nitro group on the indole ring significantly influences stereoselectivity, with 4-nitroindole providing the highest enantioselectivity values.

The mechanism of asymmetric induction involves the formation of chiral ion pairs between the catalyst and the nucleophile, where steric and electronic interactions control the facial selectivity of the alkylation process. Computational studies have revealed that favorable π-π interactions and unfavorable steric interactions contribute to the observed enantioselectivity patterns [15].

Multi-site Phase-Transfer Catalysts represent an advanced approach for enhancing reaction efficiency. Dual-site catalysts such as 4,4'-dihexadecyl-1,1'-bipyridine dichloride have been employed in the polymerization of acrylonitrile, demonstrating the versatility of phase-transfer catalysis beyond simple alkoxylation reactions [16]. These catalysts facilitate the migration of water-soluble initiators like potassium peroxydisulfate from the aqueous phase to the organic phase, enabling efficient radical polymerization processes.

The environmental benefits of phase-transfer catalysis include the use of benign solvents such as toluene and methyl tert-butyl ether instead of dipolar aprotic solvents, higher productivity through concentrated or solvent-free conditions, and the replacement of bulky organic bases with simple inorganic bases like sodium hydroxide or potassium carbonate [13]. These advantages have led to widespread industrial adoption of phase-transfer catalysis for the production of pharmaceuticals, agrochemicals, and fine chemicals.

Physical Description

ORANGE-YELLOW CRYSTALS.

Color/Form

Orange-red needles

XLogP3

Boiling Point

284.0 °C

284 °C

Flash Point

168 °C

Vapor Density

Density

0.9015 at 25 °C/4 °C

1.44 g/cm³

LogP

log Kow = 1.85

1.44

Odor

Melting Point

71.0 °C

71 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 206 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 205 of 206 companies with hazard statement code(s):;

H301 (97.56%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (99.51%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (97.56%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (99.51%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

0.00 mmHg

2.77X10-3 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 4

Pictograms

Acute Toxic;Health Hazard

Other CAS

Wikipedia

Biological Half Life

Methods of Manufacturing

... From o-Dinitrobenzene; ... From o-Nitroaniline-p-Sulfonic acid; ... From PSI-o-Dinitrobenzene.

From aniline by nitration after acetylation, with subsequent removal of the acetyl group by hydrolysis; from o-dinitrosobenzene.

2-Chloronitrobenzene is heated with excess (10 mol/mol) strong aqueous ammonia in an autoclave. The temperature is gradually increased to 180 °C over 4 hr and held there for 5 hr more. The pressure builds up to around 4 MPa and is released to an ammonia recycle loop before the product is isolated by filtration and washing. The reaction is extremely exothermic (delta H= -168 kJ/mol), and too rapid heating or inadequate temperature control can result in a runaway reaction.

General Manufacturing Information

Analytic Laboratory Methods

A detailed evaluation of gas chromatography and high performance liquid chromatography methods for the determination of anilines in aquatic media was conducted. An optimized analytical approach based on chromatography with thermionic N-P selective detection was described. This method determined a variety of anilines at the low ppb level in industrial aq discharges, and effluents from publicly owned treatment works. Method performance data for authentic environmental samples were presented. Analytical precision was generally 5-15% RSD (relative standard deviation) and recoveries were generally 75%. /Anilines and substituted derivatives/

Analyte: aromatic amines; Matrix: air; Procedure: adsorption on silica gel; elution by ethanol; Gas Chromatography analysis; Range: 0.01-14 mg/sample; Precision: + or - 9%.

THIN LAYER CHROMATOGRAPHY USED TO DETERMINE ANILINES USING FLUORESCAMINE REAGENT.

For more Analytic Laboratory Methods (Complete) data for 2-NITROANILINE (11 total), please visit the HSDB record page.

Storage Conditions

Dates

Bismuth molybdate incorporated functionalized carbon nanofiber as an electrocatalytic tool for the pinpoint detection of organic pollutant in life samples

Alagumalai Krishnapandi, Balamurugan Muthukutty, Shen-Ming Chen, Kumaravelu Thanigai Arul, Huang Ji Shiuan, Muthusamy SelvaganapathyPMID: 33385681 DOI: 10.1016/j.ecoenv.2020.111828

Abstract

Herein, we fabricated a feasible and accurate sensing platform for the quantification of toxic organic pollutant 2-nitroaniline (2-NA) in water samples through electrocatalyst made up of bismuth molybdate (BiMoO

, BMO) functionalized carbon nanofiber (f-CNF) modified electrode. The preparation of BMO/f-CNF composite is of two methods, such as co-precipitation (C-BMO/f-CNF) and ultrasonication method (U-BMO/f-CNF). The physicochemical properties of the composites were characterized by XRD, FTIR, Raman, BET, FE-SEM, and HR-TEM techniques. At U-BMO/f-CNF, the charge transfer resistance was low (R

= 12.47 Ω) compared to C-BMO/f-CNF because nanosized U-BMO particles correctly aim at the defective sites of the f-CNF surface wall. Further, the electrocatalytic activity of C&U-BMO/f-CNF composites was examined by cyclic voltammetry (CV) and differential pulse voltammetry techniques (DPV) for the electrochemical detection of 2-nitroaniline (2-NA). The U-BMO/f-CNF/GCE shows a higher cathodic current, wide dynamic linear range of 0.01-168.01 µM, and superior electrocatalytic activity with a low detection limit (0.0437 µM) and good sensitivity (0.6857 μA μM

cm

). The excellent selectivity nature of U-BMO/f-CNF/GCE was observed in the presence of various organic pollutants and a few toxic metal cations. The practical applicability such as stability, repeatability towards 2-NA outcomes with accepted results. Besides, the practical viability of as proposed U-BMO/f-CNF sensor was investigated in soil and lake water samples delivers good recovery results. Hence from these analyses, we conclude that U-BMO/f-CNF/GCE potential for the determination of hazardous environmental pollutant 2-NA.

Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors

Weining Sun, Xiuli Chen, Shenzhen Huang, Wenpei Li, Chenyu Tian, Shengyong Yang, Linli LiPMID: 32631504 DOI: 10.1016/j.bmcl.2020.127215

Abstract

SIRT6 is a deacetylase of histone H3 and inhibitors of SIRT6 have been thought as potential agents for treatment of diabetes. Herein we report the discovery of a series of new SIRT6 inhibitors containing the skeleton 1-phenylpiperazine. Among them, compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) is the most potent one, which showed an ICvalue of 4.93 μM against SIRT6 in the Fluor de Lys (FDL) assay. It displayed K

values of 9.76 μM and 10 μM in surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays, respectively. In selectivity assay, 6d showed no activity against other members of the HDAC family (SIRT1-3 and HDAC1-11) at concentrations up to 200 µM. In a mouse model of type 2 diabetes, 6d could significantly increase the level of glucose transporter GLUT-1, thereby reducing blood glucose. Overall, this study provides a promising lead compound for subsequent drug discovery targeting SIRT6.

Supercritical water oxidation of 2-, 3- and 4-nitroaniline: A study on nitrogen transformation mechanism

Bowen Yang, Zhiwen Cheng, Maohong Fan, Jinping Jia, Tao Yuan, Zhemin ShenPMID: 29704850 DOI: 10.1016/j.chemosphere.2018.04.029

Abstract

Supercritical water oxidation (SCWO) of 2-, 3- and 4-nitroaniline (NA) was investigated under residence time of 1-6 min, pressure of 18-26 MPa, temperature of 350-500 °C, with initial concentration of 1 mM and 300% excess oxygen. Among these operating conditions, temperature and residence time played a more significant role in decomposing TOC and TN than pressure. Moreover, the products of N-containing species were mainly N, ammonia and nitrate. When temperature, pressure and retention time enhanced, the yields of NO

and org-N were reduced, the amount of N

was increasing, the proportion of NH

, however, presented a general trend from rise to decline in general. The experiment of aniline/nitrobenzene indicated that TN removal behavior between amino and nitro groups would prefer to happen in the molecule rather than between the molecules, therefore, the smaller interval between the amino and nitro group was the more easily to interreact. This might explain the reason why TN removal efficiency was in an order that 2-NA > 3-NA > 4-NA. The NH

/NO

experiment result demonstrated that ammonia and nitrate did convert into N

during SCWO, however, the formation of N

was little without auxiliary fuel. Density functional theory (DFT) method was used to calculate the molecular structures of 2-, 3- and 4-NA to further explore reaction mechanism, which verified that amino group was more easily to be attacked than nitro group. Based on these results, the conceivable reaction pathways of 2-, 3- and 4-NA were proposed, which contained three parts, namely denitrification, ring-open and mineralization.

Structure-activity investigation of the potentiating effect of cyano substitution on nitroaniline mutagenicity in the ames test

P David Josephy, Joban Dhanoa, George Elzawy, Kayla Heney, Laurenne Petrie, Chantel SenisPMID: 29178210 DOI: 10.1002/em.22161

Abstract

2,6-Dicyano-4-nitroaniline and 2-cyano-4-nitroaniline (CNNA; 2-amino-5-nitrobenzonitrile) are potent mutagens in the Ames test, even though unsubstituted nitroanilines (NAs) are no more than weak mutagens. These compounds are putative reduction products of many commercial azo dyes, including Disperse Blue 165, Disperse Blue 337, Disperse Red 73, Disperse Red 82, Disperse Violet 33, and Disperse Violet 63. We have examined the mutagenicity in strains TA98 and YG1024 of a series of commercially-available isomers of CNNA, and some related compounds, to probe the relationship between structure and genotoxic activity in this class of compounds. The potentiating effect of the cyano substituent is seen in many cases; e.g. 2-amino-4-nitrobenzonitrile is a much more potent mutagen than 3-NA. 2,4-Dinitrobenzonitrile is also highly mutagenic. Possible mechanisms for the "cyano effect" are considered, with respect to the likely structures of cyanonitroaniline-DNA adducts and the roles of the enzymes (nitroreductase and acetyl CoA:arylamine N-acetyltransferase) believed to be involved in the activation of nitroaromatic compounds. Environ. Mol. Mutagen. 59:114-122, 2018. © 2017 Wiley Periodicals, Inc.An easily recoverable and highly reproducible agar-supported palladium catalyst for Suzuki-Miyaura coupling reactions and reduction of o-nitroaniline

Talat Baran, Nuray Yılmaz Baran, Ayfer MenteşPMID: 29660458 DOI: 10.1016/j.ijbiomac.2018.04.057

Abstract

Polysaccharides are excellent support materials for catalytic systems due to their superior metal binding capacity, high mechanical strength, and green nature. Among the polysaccharides, agar can be considered a good support material for catalytic reactions from the point of its low cost, easy availability, high thermal durability, and biodegradability. In this study, agar-supported palladium catalyst (AG-Pd) was designed for the first time, and then its catalytic performance was tested towards (i) Suzuki-Miyaura coupling reactions and (ii) catalytic reduction of o-nitroaniline to o-phenylenediamine under mild reaction conditions. Additionally, the reproducibility of the designed AG-Pd catalyst was investigated in both catalytic reactions, and the tests showed that the catalyst could be reused many times. AG-Pd catalyst displayed excellent selectivity and efficiency in Suzuki-Miyaura coupling reactions in only 6 min under solvent-free media. In addition, AG-Pd catalyst provided good catalytic reduction by completely reducing o-nitroaniline in 90 s at room temperature. These findings reveal that agar is a good support material, and it can be used for different catalytic systems as a support.[Removal of AOX and Chroma in Biologically Treated Effluent of Chemical Dyestuff Wastewater with Nanoscale Ni/Fe]

Xiao-ming Shu, Can-can Xu, Rui Liu, Yuan Zhao, Lü-jun ChenPMID: 27363157 DOI:

Abstract

Nanoscale Ni/Fe was applied to biologically treated effluent of chemical dyestuff wastewater. The removal rates of absorbable organic halogens (AOX) and chroma were investigated at different Ni loadings (0-5%), initial wastewater pH (4.1-10.0), Ni/Fe dosage (1-5 g x L(-1)) and reaction time (0.5-96 h). The results showed that the removal rates of AOX and chroma firstly increased and then decreased with the increase of the Ni loading, while continuously increased with the decrease of the initial wastewater pH and the increase of Ni/Fe dosage. The optimal condition was Ni loading of 1%, initial wastewater pH of 4.1 and Ni/Fe dosage of 3 g x L(-1), under which 29.2% of AOX and 79.6% of chroma were removed after 24 h reaction, and 50.6% of AOX and 80.7% of chroma were removed after 96 h reaction. GC-MS analysis revealed that toxicants such as chlorinated anilines, p-nitroaniline, 4-methoxy-2-nitroaniline and halogenated hydrocarbons were efficiently removed.A new V-doped Bi

Angaw Kelemework Abay, Dong-Hau Kuo, Xiaoyun Chen, Albert Daniel SaragihPMID: 28926785 DOI: 10.1016/j.chemosphere.2017.09.018

Abstract

A new type of convenient, and environmentally friendly, Vanadium (V)-doped Bi(O,S)

oxysulfide catalyst with different V contents was successfully synthesized via a simple and facile method. The obtained V-doped Bi

(O,S)

solid solution catalysts were fully characterized by conventional methods. The catalytic performance of the samples was tested by using the reduction of 2-nitroaniline (2-NA) in aqueous solution. The reduction/decolorization of methylene blue (MB) and rhodamine B (RhB) was also chosen to evaluate the universality of catalysts. It was observed that the introduction of V can improve the catalytic performance, and 20%V-Bi

(O,S)

was found to be the optimal V doping concentration for the reduction of 2-NA, MB, and RhB dyes. For comparative purposes, a related V-free Bi

(O, S)

oxysulfide material was synthesized and tested as the catalyst. The superior activity of V-doped Bi

(O,S)

over pure Bi

(O,S)

was ascribed mainly to an increase in active sites of the material and also due to the presence of synergistic effects. The presence of V

as found from XPS analysis may interact with Bi atoms and enhancing the catalytic activity of the sample. In the catalytic reduction of 2-NA, MB and RhB, the obtained V-doped Bi

(O,S)

oxysulfide catalyst exhibited excellent catalytic activity as compared with other reported catalysts. Furthermore this highly efficient, low-cost and easily reusable V-doped Bi

(O,S)

catalyst is anticipated to be of great potential in catalysis in the future.

A strong NH…Br vibrational behaviour studied through X-ray, vibrational spectra and quantum chemical studies in an isomorphous crystal: 2-Nitroanilinium bromide

R Anitha, S Athimoolam, M GunasekaranPMID: 25544191 DOI: 10.1016/j.saa.2014.11.077

Abstract

A needle shaped transparent light brown crystals of 2-nitroanilinium bromide were successfully synthesized and crystallized from an aqueous mixture by slow evaporation technique. Single crystal XRD studies confirm the crystalline phase of this isomorphous compound which contains a positively charge 2-nitroanilinium cation and a negatively charged bromide anion. The solid phase FT-IR and FT-Raman spectra of the compound have been recorded in the range of 4000-400cm(-1). The observed modes are correlated by the factor group theory analysis and different IR and Raman active species were identified. Geometrical optimisations were carried out and harmonic vibrational wave numbers were computed for the minimum energy molecular structure at RHF level invoking 6-311++G(d,p) and SDD basis sets. Optimised molecular geometry was compared with the crystallographic data. The calculated wavenumbers were compared with the experimental values. The NH vibrational bands are shifted from its normal range and the shifting is associated with the influence of the intermolecular hydrogen bonds in the crystal. A strong intensity peak in theoretical and corresponding band in experimental confirms the presence of NH…Br interaction as predicted in crystalline state.Catalytic reduction of 2-nitroaniline: a review

Khalida Naseem, Robina Begum, Zahoor H FarooqiPMID: 28054271 DOI: 10.1007/s11356-016-8317-2

Abstract

2-nitroaniline (2-NA) is highly toxic and environmental contaminant. It is reduced to less toxic and environmental benign product o-phenylenediamine by using different reducing agents like sodium borohydride, potassium borohydride, or hydrazine hydrate in the presence of various catalytic systems. These catalytic systems have various advantages and drawbacks. Silica-supported gold nanoparticles are frequently reported catalyst for the reduction of 2-nitroaniline in aqueous medium. In this review article, different catalytic systems reported for reduction of o-nitroaniline under various reaction conditions have been discussed. The critical review of the recent research progress for development of novel catalysts used for the reduction of 2-nitroaniline has been provided here.High performance liquid chromatography of substituted aromatics with the metal-organic framework MIL-100(Fe): Mechanism analysis and model-based prediction

Weiwei Qin, Martin Eduardo Silvestre, Yongli Li, Matthias FranzrebPMID: 26787165 DOI: 10.1016/j.chroma.2016.01.006